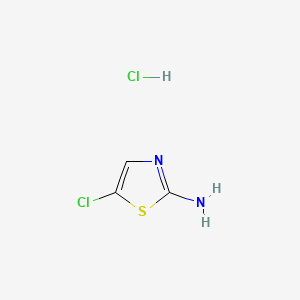

2-Amino-5-chlorothiazole hydrochloride

Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its unique structural and electronic properties have made it a privileged motif in a vast array of biologically active compounds, both natural and synthetic. nih.govanalis.com.my The aromaticity of the thiazole ring allows for various chemical reactions, enabling the synthesis of diverse derivatives. mdpi.com This versatility is demonstrated by its presence in essential natural molecules like vitamin B1 (thiamine) and in numerous approved drugs. nih.govmdpi.com

Thiazole derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.net Clinically significant drugs containing the thiazole nucleus include the antiretroviral ritonavir, the anticancer agent dasatinib, and the antibiotic sulfathiazole. nih.govglobalresearchonline.netresearchgate.net The ability of the thiazole ring to serve as a key component in drug design is due to its capacity to interact with biological targets and influence the physicochemical and pharmacokinetic properties of a molecule. researchgate.net As a result, medicinal chemists continue to explore thiazole-containing compounds for the development of novel therapeutic agents. mdpi.comwisdomlib.orgnih.gov

Overview of Halogenated Thiazole Derivatives in Chemical and Biological Research

The introduction of halogen atoms to the thiazole ring significantly modifies its electronic properties and reactivity, often enhancing its biological activity. Halogenated thiazole derivatives are crucial intermediates in organic synthesis and are investigated for their unique chemical and pharmacological profiles. researchgate.net The position and nature of the halogen substituent can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Research has shown that halogenation can be achieved through direct electrophilic aromatic substitution on the thiazole ring system. researchgate.net For instance, chlorination and bromination of thiazolo[5,4-d]thiazole (B1587360) have been successfully performed, yielding mono- and dihalogenated products. researchgate.net These halogenated derivatives serve as versatile building blocks for creating more complex molecules with potential applications in materials science and medicinal chemistry. researchgate.net The study of halogenated thiazoles is an active area of research, aiming to harness their modified reactivity for the synthesis of new compounds with tailored properties. researchgate.net

Contextualization of 2-Amino-5-chlorothiazole Hydrochloride within Thiazole Chemistry

This compound is a specific halogenated aminothiazole derivative that serves as a valuable research chemical and building block in organic synthesis. thermofisher.com As a member of the aminothiazole class, it combines the structural features of an amino group, which can act as a nucleophile or be further functionalized, and a chloro group, which can participate in various substitution and cross-coupling reactions. pharmaguideline.comnih.gov

This compound is specifically a 2,5-disubstituted thiazole, a substitution pattern that is noted in the literature, although less common than 2,4-disubstituted thiazoles. nih.gov It is used as a starting reagent for the preparation of more complex, biologically active heterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives. thermofisher.com Its hydrochloride salt form enhances its stability and handling properties for laboratory use.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMGFQYVLSQTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55506-37-1, 64415-16-3 | |

| Record name | 2-Thiazolamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55506-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 5-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60204087 | |

| Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55506-37-1 | |

| Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055506371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorothiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties

Common Synthetic Routes for 2-Amino-5-chlorothiazole Hydrochloride

The synthesis of the thiazole (B1198619) ring is most famously achieved through the Hantzsch thiazole synthesis, which involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793) or a thioamide. nih.gov While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, general principles of thiazole synthesis can be applied. For instance, the synthesis of 2-aminothiazole (B372263) derivatives often starts from α-aminonitriles reacting with reagents like carbon disulfide or isothiocyanates. pharmaguideline.com

The synthesis of related halogenated benzothiazole (B30560) derivatives has been described, involving multi-step reactions starting from a halogenated amino-benzenethiol. uobaghdad.edu.iqchemicalbook.com For example, new 2-amino-5-chlorobenzothiazole (B1265905) derivatives have been synthesized by reacting the starting material with ethyl chloroacetate, followed by reactions with hydrazine (B178648) hydrate (B1144303) to form a hydrazide derivative, which can then be cyclized to form other heterocyclic rings. uobaghdad.edu.iq

Key Chemical Properties and Reactivity

The chemical reactivity of the thiazole ring is influenced by the heteroatoms. The nitrogen atom at position 3 is basic and can be readily protonated. pharmaguideline.com The carbon atoms of the ring exhibit different levels of electron density, with the C2 position being the most electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com The C5 position is generally electron-rich and is the preferred site for electrophilic substitution, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

In this compound, the amino group at C2 is an electron-donating group, which would typically activate the C5 position for electrophilic attack. However, this position is already substituted with a chlorine atom. The presence of the halogen at C5 and the amino group at C2 makes the molecule a versatile synthetic intermediate. The amino group can undergo reactions typical of primary amines, such as acylation or the formation of Schiff bases. uobaghdad.edu.iq The chlorine atom at the C5 position can be displaced by nucleophiles, although such reactions on the thiazole ring often require activation. pharmaguideline.com

Role As a Synthetic Building Block

Utility in the Synthesis of Bioactive Molecules

2-Amino-5-chlorothiazole hydrochloride is a key starting material for synthesizing a variety of heterocyclic compounds with potential biological activity. thermofisher.com Its bifunctional nature, possessing both a reactive amino group and a halogenated site, allows for its incorporation into more complex molecular architectures. mdpi.com The 2-aminothiazole (B372263) scaffold itself is recognized as a promising platform in drug discovery due to its wide range of pharmacological effects. nih.gov

This building block is particularly useful in creating fused heterocyclic systems. For example, it is a reactant in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole. thermofisher.com The development of new synthetic methodologies utilizing such building blocks is crucial for expanding the structural diversity of thiazole-based compounds, which can lead to the discovery of new therapeutic agents with improved efficacy and selectivity. researchgate.net

Examples of Derivatives and Their Pharmacological Relevance

Derivatives synthesized from 2-aminothiazoles have demonstrated significant pharmacological potential, particularly in anticancer research. nih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, were synthesized and evaluated for their antiproliferative activity. nih.gov One compound from this series showed potent and selective activity against human K563 leukemia cells. nih.gov

In another study, the derivatization of the 2-amino group into a substituted ureido functionality led to a remarkable enhancement in anticancer activity against a broad range of tumor cell lines, especially leukemia and melanoma. nih.gov Furthermore, derivatives of the related 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized with the expectation of finding compounds with anti-inflammatory and immunosuppressive activity. nih.gov While specific patents listing this compound as a direct precursor are not detailed in the provided search results, its utility as a reactant for preparing biologically active thiazole (B1198619) derivatives implies its importance in patented chemical processes.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established and are used for its identification.

Anticancer and Antitumor Potential

Spectroscopic and Crystallographic Data

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. While a detailed public spectrum analysis is not available in the search results, the expected data can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show signals corresponding to the amine protons and the single proton on the thiazole (B1198619) ring. ¹³C NMR would show distinct peaks for the three carbon atoms in the heterocyclic ring.

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-Cl stretching.

Mass Spectrometry : Mass spectrometry would confirm the molecular weight of the parent compound (2-amino-5-chlorothiazole, M.W. 134.59) and show characteristic fragmentation patterns. fda.gov

Crystallographic data provides precise information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While specific X-ray crystallography data for this compound is not provided in the search results, analysis of similar structures like 2-amino-5-chloropyridine (B124133) reveals details about C-Cl bond lengths and intermolecular hydrogen bonding patterns, which would be expected to be present in the crystal lattice of the title compound. nih.gov

Analytical Methods for Identification and Quantification

Various analytical methods are employed for the determination and quantification of thiazole derivatives in different matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of thiazoles and their derivatives. helixchrom.comakjournals.com HPLC methods, often coupled with UV detection, can be developed for separating complex mixtures and quantifying specific components. d-nb.inforesearchgate.net

For higher sensitivity and selectivity, especially in biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. akjournals.comd-nb.info These hyphenated techniques allow for the accurate quantification of compounds at very low concentrations. akjournals.com Analytical methods can also utilize mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve better separation of complex mixtures containing compounds like aminothiazoles. helixchrom.com

Compound Names Mentioned

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-chlorothiazole hydrochloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves cyclization reactions of thiourea derivatives with α-chloroketones. For example, reacting 5-chloro-2-aminothiazole precursors with hydrochloric acid under reflux conditions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., HCl excess) to enhance yield. Recrystallization from ethanol/water mixtures is recommended for purification .

- Key Parameters : Temperature control (70–80°C), reaction time (4–6 hours), and inert atmosphere (N₂) to minimize oxidation byproducts.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 210 nm provides sensitivity for detecting impurities .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ solvent) and FT-IR (peaks at 3300 cm⁻¹ for NH₂ and 750 cm⁻¹ for C-Cl). Mass spectrometry (ESI+) validates molecular weight (MW: 169.03 g/mol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed.

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation, which indicates decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting HPLC retention times or NMR shifts) for this compound?

- Troubleshooting :

- HPLC : Adjust mobile phase pH or column temperature to improve peak resolution. Validate method robustness using spiked samples with known impurities.

- NMR : Confirm solvent purity and calibrate instruments with reference standards. Cross-validate with X-ray crystallography if crystalline samples are available .

- Case Study : Comparative studies between free base and hydrochloride salt forms (e.g., solubility differences) may explain spectral variations .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS.

- pH Stability : Prepare buffers (pH 1–10) and monitor hydrolysis rates using UV-Vis spectroscopy (λ = 250 nm). Acidic conditions (pH < 3) typically accelerate decomposition .

Q. How can researchers address challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Derivatization Methods :

- N-Functionalization : React with acyl chlorides or sulfonyl chlorides in dichloromethane at 0°C to preserve the thiazole ring.

- Electrophilic Substitution : Use iodine or bromine in acetic acid to introduce halogens at the 4-position. Monitor regioselectivity via ¹H NMR .

- SAR Workflow : Pair synthetic modifications with in vitro bioassays (e.g., enzyme inhibition) to correlate structural changes with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.